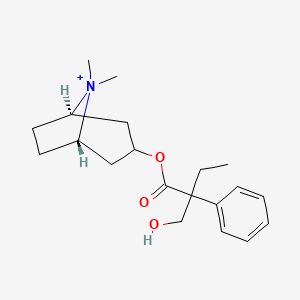
Ilmetropium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ilmetropium iodide is an anticholinergic agent that selectively blocks M-cholinergic receptors in bronchial muscle. This compound is primarily used to reduce or prevent bronchoconstrictor responses associated with cholinergic stimulation and other factors that provoke bronchospasm, such as cold air, chlorine smell, tobacco smoke, and exercise .
Preparation Methods
The synthetic routes and reaction conditions for Ilmetropium iodide are not widely documented in publicly accessible sources. the preparation of anticholinergic agents typically involves the synthesis of the core structure followed by the introduction of functional groups that confer the desired pharmacological properties. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ilmetropium iodide, like other anticholinergic agents, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Ilmetropium iodide has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of anticholinergic agents and their interactions with cholinergic receptors.
Biology: It is used to study the physiological effects of blocking M-cholinergic receptors in bronchial muscle.
Medicine: It is used in the development of treatments for conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease.
Industry: It is used in the formulation of pharmaceutical products designed to alleviate bronchospasm.
Mechanism of Action
Ilmetropium iodide exerts its effects by selectively blocking M-cholinergic receptors in bronchial muscle. This action prevents the binding of acetylcholine, a neurotransmitter that induces bronchoconstriction. By inhibiting this binding, this compound iodide reduces or prevents bronchoconstrictor responses, thereby alleviating symptoms associated with bronchospasm .
Comparison with Similar Compounds
Ilmetropium iodide is similar to other anticholinergic agents such as ipratropium and tiotropium. it is unique in its selective blocking of M-cholinergic receptors in bronchial muscle, which makes it particularly effective in reducing bronchoconstrictor responses. Other similar compounds include:
Ipratropium: Used to treat chronic obstructive pulmonary disease and asthma by blocking muscarinic acetylcholine receptors.
Tiotropium: A long-acting anticholinergic agent used in the management of chronic obstructive pulmonary disease.
This compound iodide’s unique selectivity and effectiveness in reducing bronchoconstrictor responses make it a valuable compound in the treatment of respiratory conditions.
Properties
CAS No. |
749815-37-0 |
|---|---|
Molecular Formula |
C20H30NO3+ |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate |
InChI |
InChI=1S/C20H30NO3/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3/h5-9,16-18,22H,4,10-14H2,1-3H3/q+1/t16-,17+,18?,20? |
InChI Key |
QFWSRMACUIYPGS-ZVBHREPYSA-N |
Isomeric SMILES |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
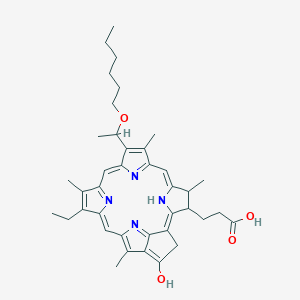
methanone](/img/structure/B10779199.png)

![5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10779226.png)
![2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide](/img/structure/B10779230.png)
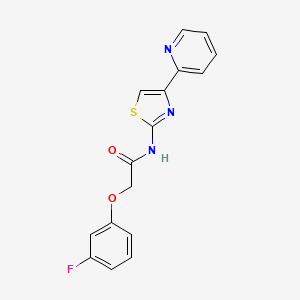
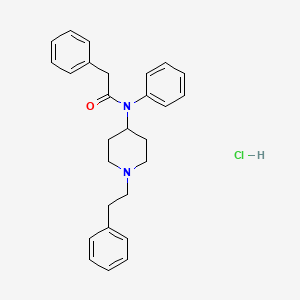

![1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10779257.png)
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B10779258.png)
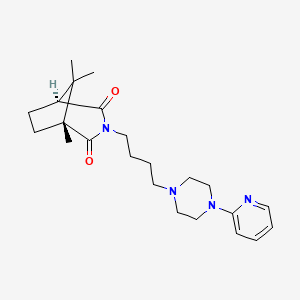

![Methyl (2e)-(Methoxyimino)(2-{[({(1z)-1-[3-(Trifluoromethyl)phenyl]ethylidene}amino)oxy]methyl}phenyl)ethanoate](/img/structure/B10779284.png)
